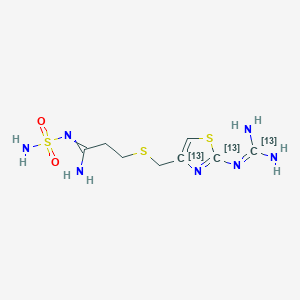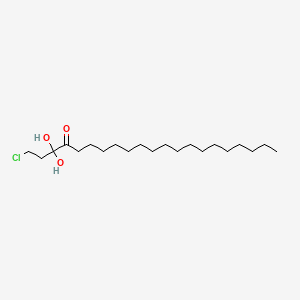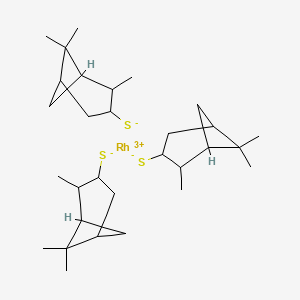
KVBSNKUVQDEEEZ-UHFFFAOYSA-K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KVBSNKUVQDEEEZ-UHFFFAOYSA-K: is a coordination compound where rhodium is complexed with 2,6,6-trimethylbicyclo(311)heptane-3-thiolate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KVBSNKUVQDEEEZ-UHFFFAOYSA-K typically involves the reaction of rhodium salts with 2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of solvents such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: KVBSNKUVQDEEEZ-UHFFFAOYSA-K can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while reduction may produce rhodium(I) species.
Scientific Research Applications
Chemistry: KVBSNKUVQDEEEZ-UHFFFAOYSA-K is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound is studied for its potential as an anticancer agent. The rhodium center can interact with DNA, leading to the inhibition of cancer cell growth. Additionally, its ability to generate reactive oxygen species makes it a candidate for photodynamic therapy.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed to improve the efficiency of chemical processes, reducing costs and environmental impact.
Mechanism of Action
The mechanism by which KVBSNKUVQDEEEZ-UHFFFAOYSA-K exerts its effects involves the coordination of the rhodium center with target molecules. In catalysis, the rhodium center facilitates the activation of substrates, leading to the formation of desired products. In biological systems, the compound can bind to DNA or proteins, disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
- Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate
- Rhodium(3+) tris(2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiolate)
Uniqueness: KVBSNKUVQDEEEZ-UHFFFAOYSA-K is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions in catalytic and biological applications, distinguishing it from other rhodium complexes.
Properties
CAS No. |
100432-49-3 |
|---|---|
Molecular Formula |
C30H51RhS3 |
Molecular Weight |
610.823 |
IUPAC Name |
rhodium(3+);4,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-6-8-4-7(5-9(6)11)10(8,2)3;/h3*6-9,11H,4-5H2,1-3H3;/q;;;+3/p-3 |
InChI Key |
KVBSNKUVQDEEEZ-UHFFFAOYSA-K |
SMILES |
CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


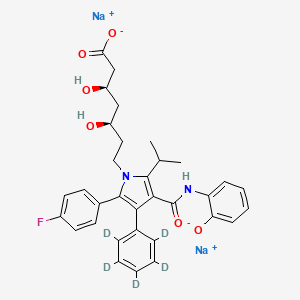
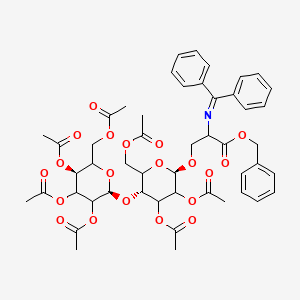
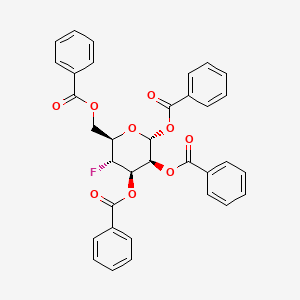
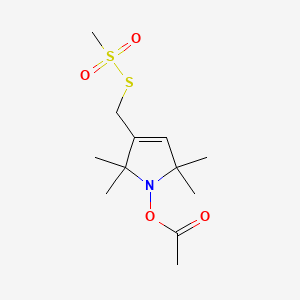
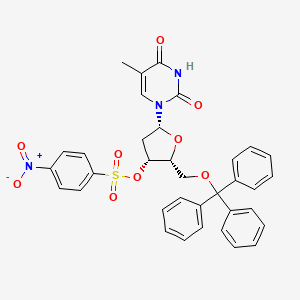
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)
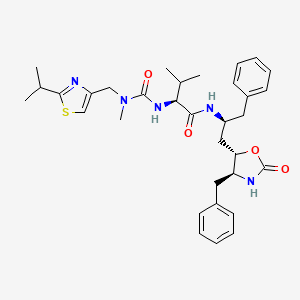
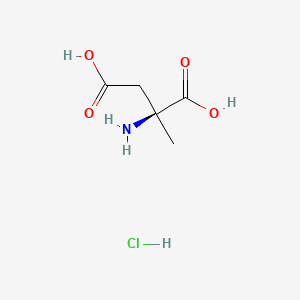
![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)
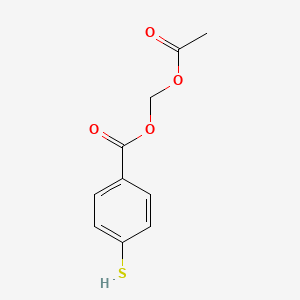
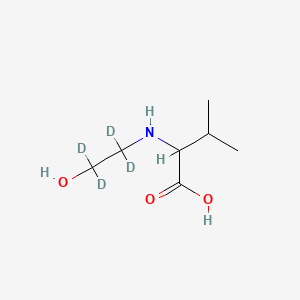
![[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B561968.png)
